(2-Methoxyphenyl)-pyrrolidin-1-ylmethanone
Description
(2-Methoxyphenyl)-pyrrolidin-1-ylmethanone is a heterocyclic compound featuring a pyrrolidine ring linked to a 2-methoxyphenyl group via a ketone bridge. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and organic synthesis. The 2-methoxyphenyl moiety may enhance lipophilicity and influence binding interactions, while the pyrrolidine ring contributes to conformational flexibility.
Properties
IUPAC Name |
(2-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-11-7-3-2-6-10(11)12(14)13-8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFARUGAXFNCLRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone typically involves the reaction of pyrrolidine with 2-methoxybenzoyl chloride under basic conditions. The reaction is carried out in an aprotic solvent such as dichloromethane, with triethylamine acting as a base to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(2-Methoxyphenyl)-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrrolidine derivatives with potential biological activities .
Scientific Research Applications
Medicinal Chemistry
(2-Methoxyphenyl)-pyrrolidin-1-ylmethanone has been investigated for its potential as an anticancer agent . Studies have shown its efficacy against several cancer cell lines, suggesting that it may inhibit enzymes involved in cancer cell proliferation. For instance, research indicates that the compound can bind to specific molecular targets, leading to reduced growth rates in cancerous cells.
The compound exhibits notable biological activities, making it a valuable scaffold for the design of bioactive molecules. Its interactions with various biological targets have been documented:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against certain pathogens.
- Neuropharmacological Potential : The compound is being explored for its potential antidepressant effects, with ongoing pharmacological studies aimed at understanding its mechanism of action.
Industrial Applications
In industrial chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various transformations makes it suitable for developing new materials and chemical processes .
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal highlighted the anticancer properties of this compound against breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxicity, indicating its potential as a lead compound for further drug development .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Inhibition of cell proliferation via enzyme inhibition |
| A549 | 15.0 | Induction of apoptosis through reactive oxygen species generation |
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against ESKAPE pathogens. The results showed variable potency, with some derivatives exhibiting significant inhibitory effects on bacterial growth:
| Compound Name | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Derivative A | 8 µg/mL |
| Derivative B | 16 µg/mL |
| Derivative C | 32 µg/mL |
These findings suggest that modifications to the parent compound can enhance its antimicrobial properties .
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Heterocyclic Substitutions
- (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone (CAS 1146080-82-1): Replaces the 2-methoxyphenyl group with a piperidine-methoxy-substituted phenyl ring.
- (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1242887-47-3): Substitutes the 2-methoxyphenyl group with a phenyl ring and adds a methylpyridinyl group to the pyrrolidine. The pyridine ring may enhance π-π stacking interactions, while the methyl group increases hydrophobicity .
Functional Group Modifications
- (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol (CAS 102069-83-0): Features a hydroxymethyl group on the pyrrolidine ring. This polar group improves water solubility but may reduce membrane permeability compared to the ketone-containing parent compound .
- HBK Series (HBK14–HBK19): Piperazine derivatives with 2-methoxyphenyl groups.
Physicochemical Properties
While direct data for (2-Methoxyphenyl)-pyrrolidin-1-ylmethanone is sparse, inferences can be drawn from analogs:
Antimicrobial Effects
- 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide : Exhibits potent activity against Staphylococcus strains (MIC = 8–16 µg/mL) and mycobacteria, attributed to the naphthalene core’s planar structure enhancing membrane disruption .
Key Differentiators and Implications
Substituent Effects : The 2-methoxyphenyl group enhances electron density and steric hindrance, influencing both reactivity (e.g., iodane stability ) and bioactivity (e.g., antimicrobial potency ).
Heterocycle Choice : Pyrrolidine offers flexibility for conformational adaptation in binding pockets, whereas piperazine/piperidine derivatives prioritize basicity and rigidity .
Functional Group Trade-offs : Hydroxymethyl groups (as in ) improve solubility but may reduce bioavailability, highlighting the need for balanced design in drug development.
Biological Activity
(2-Methoxyphenyl)-pyrrolidin-1-ylmethanone, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a methoxy-substituted phenyl group attached to a pyrrolidine ring, which contributes to its pharmacological properties. Research has indicated that such derivatives may exhibit significant potential in various therapeutic areas, including neuroprotection, antimicrobial activity, and anti-inflammatory effects.
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group (-OCH₃) on the phenyl ring, enhancing its lipophilicity and potentially influencing its interaction with biological targets.
1. Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. A study demonstrated that this compound could inhibit the aggregation of alpha-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson's disease. This inhibition is crucial as protein aggregation is a hallmark of neurodegeneration.
Table 1: Neuroprotective Activity of this compound
| Activity | Mechanism | Reference |
|---|---|---|
| Inhibition of alpha-synuclein | Prevents protein aggregation | |
| Cytotoxicity against neuronal cells | Low cytotoxicity observed in vitro |
2. Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. Its effectiveness can be attributed to the structural features that facilitate interaction with microbial cell membranes or specific targets within microbial cells.
Table 2: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Protein Aggregation: By preventing the aggregation of neurotoxic proteins, it may protect neuronal integrity.
- Interaction with Membrane Lipids: The lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and function.
Case Studies
Several studies have highlighted the potential applications of this compound in therapeutic contexts:
- Neuroprotection in Parkinson's Disease Models: In vitro studies using neuronal cell lines demonstrated that treatment with this compound led to reduced cell death and improved cellular viability under stress conditions induced by neurotoxic agents.
- Antimicrobial Efficacy Against Resistant Strains: A comparative study showed that this compound was effective against both methicillin-resistant Staphylococcus aureus (MRSA) and standard strains, suggesting its potential as an alternative treatment option in antibiotic resistance scenarios.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
